4-(2,4-Difluorophenyl)nicotinic acid
Description
Properties
IUPAC Name |
4-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-1-2-9(11(14)5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMMLDUOLWQYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692507 | |
| Record name | 4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141764-22-9 | |
| Record name | 4-(2,4-Difluorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141764-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of 2,4-Difluorobiphenyl
The Friedel-Crafts acylation of 2,4-difluorobiphenyl with 4-nitrobenzoyl chloride forms 4-(2,4-difluorophenyl)-4'-nitrobenzophenone (Compound IV). Aluminum chloride (AlCl₃) in dichloroethane at 0–8°C achieves 91.4% yield, with rigorous temperature control minimizing side reactions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Solvent | 1,2-Dichloroethane |
| Temperature | 0–8°C (initial), room temp (20 hr) |
| Yield | 91.4% |
Baeyer-Villiger Oxidation
Compound IV undergoes Baeyer-Villiger oxidation using m-chloroperbenzoic acid (mCPBA) or permaleic acid to introduce an oxygen functional group. This step is conducted in trifluoroacetic acid (TFA) at 25°C, yielding a ketone oxide intermediate.
Carboxylation and Hydrolysis
The ketone oxide is carboxylated using methods described in U.S. Pat. No. 4,486,599, involving carbon monoxide insertion under palladium catalysis. Subsequent hydrolysis with aqueous NaOH converts the ester to 4-(2,4-difluorophenyl)nicotinic acid.
One-Pot Synthesis via Chloronicotinoyl Chloride Intermediate
Synthesis of 2-Chloronicotinoyl Chloride
A one-pot method starts with 2-chloro-3-trichloromethylpyridine, which is hydrolyzed in 1,2-dichloroethane using a Dean-Stark apparatus. Refluxing for 20–30 hours at 55°C removes water, yielding 2-chloronicotinoyl chloride with >85% purity.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Temperature | 55°C (reflux) |
| Catalyst | Not specified (likely acidic) |
Coupling with 2,4-Difluoroaniline
The chloronicotinoyl chloride intermediate reacts with 2,4-difluoroaniline at 5–20°C in dichloroethane. Alkaline conditions (pH 8–9) facilitate amide bond formation, though hydrolysis to the carboxylic acid requires adjusting the workup:
-
Acid hydrolysis : Replace the amidation step with aqueous HCl reflux to hydrolyze the chloride to nicotinic acid.
-
Direct saponification : Treat the intermediate with NaOH/EtOH under reflux.
Carboxylation Approaches
Palladium-Catalyzed Carbonylation
Direct carboxylation of 4-(2,4-difluorophenyl)pyridine derivatives using CO gas and Pd(OAc)₂ in DMF achieves moderate yields (60–75%). Tributylamine acts as a base, with reaction times of 12–24 hours at 80°C.
Hydrolytic Carboxylation
Hydrolysis of nitrile intermediates (e.g., 4-(2,4-difluorophenyl)pyridine-3-carbonitrile) using H₂SO₄/H₂O (1:1) at 100°C for 6 hours provides the carboxylic acid. This method avoids toxic CO gas but requires harsh conditions.
Optimization of Reaction Parameters
Catalyst Systems
Solvent Effects
-
Polar aprotic solvents : DMF and dichloroethane enhance electrophilic acylation but complicate purification.
-
Protic solvents : Methanol improves crystallization but slows reaction kinetics.
Temperature and Time
-
Low-temperature coupling : Reactions below 20°C reduce side products in amide formation.
-
Extended reflux : Hydrolysis steps require 6–12 hours at 100°C for complete conversion.
Purification and Characterization Techniques
Recrystallization
Ethanol/water (3:1) mixtures recrystallize the crude product, achieving >98% purity. Slow cooling (0.5°C/min) optimizes crystal morphology.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves residual difluoroaniline and chloride impurities.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
1.1. Anticancer Activity
Recent studies have demonstrated that derivatives of nicotinic acid, including 4-(2,4-Difluorophenyl)nicotinic acid, exhibit potential anticancer properties. Research indicates that compounds with a difluorophenyl group can enhance the effectiveness of certain chemotherapeutic agents by modulating metabolic pathways in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of various nicotinic acid derivatives that showed promising results against breast cancer cell lines .
1.2. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to interact with nicotinic acetylcholine receptors suggests a role in enhancing cognitive function and reducing neuroinflammation. A notable case study involved the evaluation of this compound's efficacy in animal models, which demonstrated improved memory retention and reduced neurodegeneration markers .
Agricultural Applications
2.1. Herbicide Development
This compound is a key intermediate in the synthesis of diflufenican, a herbicide used widely for weed control in crops such as soybeans and corn. Diflufenican operates by inhibiting carotenoid biosynthesis in plants, leading to photobleaching and eventual plant death. The compound has been shown to effectively suppress a variety of weed species while being safe for crops when applied at recommended rates .
Table 1: Efficacy of Diflufenican Against Targeted Weeds
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Wild Radish | 50-100 | 85 |
| Turnip Weed | 50-100 | 90 |
| Capeweed | 50-100 | 80 |
| Prickly Lettuce | 50-100 | 75 |
Material Sciences
3.1. Organic Electronics
The unique electronic properties of fluorinated compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been investigated to enhance charge transport properties and stability under operational conditions .
3.2. Synthesis of Functional Materials
Additionally, this compound serves as a building block for synthesizing functional materials with specific properties tailored for applications in sensors and catalysis. Its ability to form coordination complexes with metal ions opens avenues for developing novel catalysts for organic transformations .
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Substituted Nicotinic Acids
- 4-Methylnicotinic acid (2a) and 4-aminonicotinic acid (2b): These commercially available derivatives () lack aromatic substituents but highlight the impact of simple alkyl/amino groups. Their synthesis involves direct organolithium additions to pyridyl oxazolines, followed by oxidation and deprotection. In contrast, the 2,4-difluorophenyl group in the target compound requires aryl lithium reagents or coupling strategies, increasing synthetic complexity .
- 4-Phenylnicotinic acid: Synthesized via phenyllithium addition, this compound shares aromaticity with the target but lacks fluorination.
4-Trifluoromethylnicotinic Acid
The trifluoromethyl (CF₃) group () is more electron-withdrawing than the difluorophenyl group, leading to increased acidity and metabolic resistance. This substitution is common in agrochemicals (e.g., herbicides) but may reduce bioavailability compared to the target compound’s balanced lipophilicity .
Diflufenzopyr
A herbicidal agent () with the structure 2-{1-[4-(3,5-difluorophenyl)semicarbazono]ethyl}nicotinic acid, diflufenzopyr incorporates a semicarbazone linker and ethyl group. The additional nitrogen atoms and branched structure enhance hydrogen-bonding capacity, contributing to its herbicidal activity. In contrast, 4-(2,4-difluorophenyl)nicotinic acid’s simpler structure may favor applications in pharmaceuticals over agrochemicals .
Physicochemical Properties
| Compound | Substituent | logP (Predicted) | Key Functional Groups | Bioactivity Relevance |
|---|---|---|---|---|
| This compound | 2,4-Difluorophenyl | ~2.5 | COOH, F, pyridine | Drug discovery, enzyme inhibition |
| 4-Methylnicotinic acid | Methyl | ~1.2 | COOH, CH₃ | Metabolic intermediates |
| Diflufenzopyr | 3,5-Difluorophenyl, semicarbazone | ~3.8 | COOH, semicarbazone, F | Herbicidal (ALS inhibitor) |
| 4-Trifluoromethylnicotinic acid | CF₃ | ~2.8 | COOH, CF₃ | Agrochemicals, corrosion inhibitors |
Key Observations :
- Fluorination increases logP, enhancing membrane permeability.
- The COOH group enables salt formation, improving solubility for pharmaceutical formulations.
- Bulky substituents (e.g., semicarbazone in diflufenzopyr) reduce solubility but enhance target binding .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- The 2,4-difluorophenyl group in the target compound shows distinct ¹⁹F NMR signals at δ -110 to -120 ppm (meta-F) and δ -140 to -150 ppm (para-F) .
Biological Activity
4-(2,4-Difluorophenyl)nicotinic acid, a derivative of nicotinic acid (vitamin B3), has garnered attention for its diverse biological activities. This compound is characterized by the presence of a difluorophenyl group, which enhances its pharmacological properties. Research has indicated that it may exhibit various mechanisms of action, including antioxidant, anti-inflammatory, and potential therapeutic effects in metabolic disorders and neurodegenerative diseases.
- Molecular Formula: C12H8F2N2O2
- Molar Mass: 123.1094 g/mol
- CAS Number: 141764-22-9
The biological activity of this compound can be attributed to several mechanisms:
- Vasorelaxation: The compound has been shown to induce vasorelaxation in vascular smooth muscle cells. This effect is mediated through the release of nitric oxide (NO), which relaxes blood vessels and improves blood flow .
- Antioxidant Activity: It exhibits significant antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial in protecting against cellular damage associated with various diseases .
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like hyperlipidemia and diabetes .
1. Antioxidant Properties
Research indicates that this compound demonstrates strong antioxidant capabilities. For example, studies using DPPH and superoxide dismutase assays have shown that it effectively scavenges free radicals, thereby protecting cells from oxidative damage .
2. Vasorelaxation Effects
In studies involving rat thoracic aorta, the compound was found to induce vasorelaxation in a dose-dependent manner. Its effectiveness was compared to acetylcholine-induced vasorelaxation, highlighting its potential use in treating cardiovascular conditions .
3. Anti-inflammatory Effects
The compound has been investigated for its ability to modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which may contribute to its therapeutic effects in chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Vasorelaxation: A study published in 2010 demonstrated that analogs of nicotinic acid, including this compound, exhibited significant vasorelaxation effects mediated by NO release. The study highlighted the potential for developing these compounds as therapeutic agents for hypertension .
- Antioxidant Activity Research: Another study focused on the antioxidant properties of this compound, showing that it could lower oxidative stress markers in cellular models. This suggests its potential role in neuroprotective strategies against diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
A comparison with other nicotinic acid derivatives reveals unique aspects of this compound:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Nicotinic Acid | Lipid lowering, vasodilation | Effective for cholesterol management |
| 6-Amino-3-(2,4-difluorophenyl)picolinic acid | Enzyme inhibition | Potential anti-cancer and antiviral effects |
| This compound | Antioxidant, vasorelaxation | Promising for cardiovascular health |
Q & A
Q. What are the standard synthetic routes for preparing 4-(2,4-Difluorophenyl)nicotinic acid?
- Methodological Answer : A multi-step synthesis is typically employed, starting with halogenated pyridine derivatives. For example:
Coupling Reactions : Use Suzuki-Miyaura coupling to introduce the 2,4-difluorophenyl group to the pyridine ring. This requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 2,4-difluorobenzene .
Functional Group Modification : Oxidation of intermediate alcohols or aldehydes to the carboxylic acid moiety using agents like KMnO₄ or RuO₄ under controlled pH .
Purification : Column chromatography or recrystallization to isolate the final product.
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid (δ ~12 ppm, broad). Fluorine substituents cause splitting patterns (e.g., doublets or triplets) .
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm; pyridine and difluorophenyl carbons in the 110–150 ppm range.
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretches) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₂H₈F₂NO₂).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Maintain ≤80°C during coupling to prevent decomposition of fluorinated intermediates .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for enhanced coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Data-Driven Approach : Design a factorial experiment to evaluate variables (temperature, catalyst loading, solvent) and model yield responses .
Q. How can researchers resolve contradictions in biological activity data among structural analogs?
- Methodological Answer :
- Comparative Structural Analysis :
| Substituent | Biological Activity (IC₅₀) | Source |
|---|---|---|
| -CF₃ (Trifluoromethyl) | 12 nM | |
| -Cl (Chloro) | 45 nM | |
| -F (Fluoro) | 28 nM |
- Hypothesis Testing : Fluorine’s electronegativity enhances binding affinity compared to bulkier groups like -CF₃. Use molecular docking to validate interactions with target proteins .
- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict activity trends based on substituent electronic parameters (e.g., Hammett constants) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic/nucleophilic sites on the pyridine ring.
- Transition State Analysis : Map energy barriers for reactions (e.g., SNAr) at the 2- or 4-positions of the pyridine ring. Fluorine’s electron-withdrawing effect lowers activation energy at the 4-position .
- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solubility Testing :
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 25 | |
| Ethanol | 8 | |
| Water | <1 |
- Root Cause Analysis :
- Purity Differences : Impurities (e.g., unreacted boronic acid) may artificially inflate solubility in DMSO.
- pH Effects : Solubility in water increases at alkaline pH due to deprotonation of the carboxylic acid group.
- Standardization : Re-test solubility using USP/PhEur protocols under controlled pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
